Cas no 280115-83-5 (4-Piperidinecarboxamide,1-(1-methylethyl)-)
4-Piperidinecarboxamide,1-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinecarboxamide,1-(1-methylethyl)-
- 1-Isopropyl-4-piperidinecarboxamide
- 1-(ISOPROPYL)PIPERAZINE-2,3-DIONE
- 1-isopropyl-piperazine-2,3-dione
- 1-isopropylpiperidine-4-carboxamide
- 2,3-Piperazinedione, 1-(1-methylethyl)-
- AG-G-12975
- AGN-PC-00PPUN
- CTK5B0341
- 280115-83-5
- AKOS027404146
- SCHEMBL2782845
- LS-11770
- MFCD11755746
- 1-propan-2-ylpiperidine-4-carboxamide
- Z103731534
- 1-(propan-2-yl)piperidine-4-carboxamide
- HHDOKHDZYBOLAM-UHFFFAOYSA-N
-
- MDL: MFCD11755746
- Inchi: 1S/C9H18N2O/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)
- InChI Key: HHDOKHDZYBOLAM-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(C(C)C)CC1)N
Computed Properties
- Exact Mass: 170.14204
- Monoisotopic Mass: 170.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3A^2
- XLogP3: 0.4
Experimental Properties
- PSA: 46.33
4-Piperidinecarboxamide,1-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561775-500 mg |
1-Isopropylpiperidine-4-carboxamide; . |
280115-83-5 | 500MG |
€272.40 | 2023-04-13 | ||
| abcr | AB561775-1 g |
1-Isopropylpiperidine-4-carboxamide; . |
280115-83-5 | 1g |
€322.50 | 2023-04-13 | ||
| abcr | AB561775-5 g |
1-Isopropylpiperidine-4-carboxamide; . |
280115-83-5 | 5g |
€907.00 | 2023-04-13 | ||
| abcr | AB561775-500mg |
1-Isopropylpiperidine-4-carboxamide; . |
280115-83-5 | 500mg |
€269.00 | 2025-02-16 | ||
| abcr | AB561775-1g |
1-Isopropylpiperidine-4-carboxamide; . |
280115-83-5 | 1g |
€317.00 | 2025-02-16 | ||
| abcr | AB561775-5g |
1-Isopropylpiperidine-4-carboxamide; . |
280115-83-5 | 5g |
€877.00 | 2025-02-16 |
4-Piperidinecarboxamide,1-(1-methylethyl)- Suppliers
4-Piperidinecarboxamide,1-(1-methylethyl)- Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-Piperidinecarboxamide,1-(1-methylethyl)-
Comprehensive Overview of 4-Piperidinecarboxamide,1-(1-methylethyl)- (CAS No. 280115-83-5)
4-Piperidinecarboxamide,1-(1-methylethyl)- (CAS No. 280115-83-5) is a specialized organic compound that has garnered significant attention in the pharmaceutical and chemical research sectors. This compound, characterized by its unique piperidine backbone and isopropyl substitution, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and development.
The molecular structure of 4-Piperidinecarboxamide,1-(1-methylethyl)- features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, which is a common motif in medicinal chemistry. The addition of the isopropyl group at the 1-position and the carboxamide functional group at the 4-position enhances its versatility as a building block for more complex molecules. These structural attributes make it a valuable candidate for the development of novel therapeutic agents targeting neurological and metabolic disorders.
One of the most compelling aspects of 4-Piperidinecarboxamide,1-(1-methylethyl)- is its role in the synthesis of small-molecule inhibitors. These inhibitors are pivotal in modulating enzyme activity and receptor interactions, making them essential tools in modern pharmacology. Recent studies have explored its utility in designing compounds that target G-protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and diseases.
In addition to its pharmaceutical applications, 4-Piperidinecarboxamide,1-(1-methylethyl)- is also employed in material science and catalysis. Its robust chemical stability and ability to form hydrogen bonds make it a suitable candidate for creating advanced polymers and catalytic systems. Researchers are investigating its potential in developing sustainable materials, aligning with the global push toward environmentally friendly technologies.
The market demand for 4-Piperidinecarboxamide,1-(1-methylethyl)- has seen a steady rise, driven by its expanding applications in drug discovery and industrial chemistry. Companies specializing in fine chemicals and custom synthesis are actively stocking this compound to meet the needs of academic and industrial researchers. Its availability in high purity grades ensures its suitability for sensitive applications, further bolstering its market appeal.
From a regulatory standpoint, 4-Piperidinecarboxamide,1-(1-methylethyl)- is classified as a non-hazardous substance under standard laboratory conditions. However, proper handling and storage protocols should always be followed to maintain its integrity and ensure safety. The compound's stability under ambient conditions makes it a convenient choice for researchers, reducing the need for specialized storage facilities.
Recent advancements in synthetic chemistry have streamlined the production of 4-Piperidinecarboxamide,1-(1-methylethyl)-, making it more accessible to the scientific community. Innovations in green chemistry have also contributed to more sustainable manufacturing processes, minimizing environmental impact. These developments are particularly relevant in the context of increasing regulatory scrutiny on chemical production practices.
Looking ahead, the future of 4-Piperidinecarboxamide,1-(1-methylethyl)- appears promising, with ongoing research uncovering new applications and refining existing ones. Its versatility and efficacy as a chemical intermediate position it as a key player in the advancement of both pharmaceutical and material sciences. As the demand for innovative solutions grows, this compound is poised to play an even more significant role in shaping the future of chemical research and development.
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